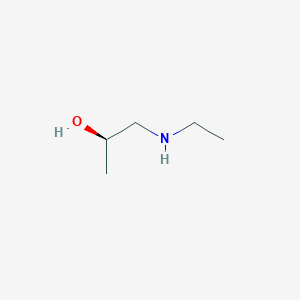

(2R)-1-(ethylamino)propan-2-ol

Description

Significance of Chiral Amino Alcohols as Versatile Chiral Building Blocks

The strategic importance of chiral amino alcohols stems from their prevalence in a vast array of biologically active molecules, including pharmaceuticals and natural products. google.com Their value lies in their dual functionality—the amino and hydroxyl groups can be selectively modified, allowing for the construction of complex molecular frameworks with a high degree of stereochemical control.

These compounds serve multiple roles in organic synthesis:

Chiral Auxiliaries: They can be temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary can be cleaved and recycled.

Chiral Ligands: The amino and hydroxyl groups can coordinate to metal centers, forming chiral catalysts that can induce enantioselectivity in a wide range of reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions. google.com

Starting Materials: They serve as enantiomerically pure starting points for the synthesis of more complex chiral molecules.

The development of efficient methods for the synthesis of chiral β-amino alcohols, such as the asymmetric reduction of α-amino ketones or the aminohydroxylation of olefins, has been a major focus of chemical research.

The Unique Stereochemical Attributes of (2R)-1-(ethylamino)propan-2-ol

This compound possesses a single stereocenter at the carbon atom bearing the hydroxyl group, designated as (2R) according to the Cahn-Ingold-Prelog priority rules. The presence of both a secondary amine and a secondary alcohol functional group provides two points of potential interaction, making it a valuable bidentate ligand for metal catalysis.

The specific stereochemistry at the C-2 position dictates the three-dimensional arrangement of the molecule, which is crucial for its role in asymmetric induction. When used as a ligand or auxiliary, the defined stereocenter of this compound can create a chiral environment that favors the formation of one enantiomer of a product over the other. The ethyl group on the nitrogen atom also influences the steric and electronic properties of the molecule, which can be fine-tuned to optimize its performance in a given chemical transformation.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 43019-35-2 |

| Molecular Formula | C5H13NO |

| Molecular Weight | 103.16 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approx. 175-177 °C |

| Chirality | (2R) |

Overview of Contemporary Research Trajectories for this compound and Related β-Amino Alcohol Architectures

Current research involving chiral β-amino alcohols is vibrant and multifaceted, with several key trends emerging. While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the broader research trends for this class of compounds provide a strong indication of its potential applications.

One significant area of investigation is the development of novel catalytic systems. Researchers are continuously exploring new metal-ligand combinations, where β-amino alcohols like this compound can serve as the chiral component of the ligand. These catalysts are then employed in a variety of asymmetric transformations, including the addition of organozinc reagents to aldehydes, a classic method for forming chiral secondary alcohols. google.com

Another prominent research direction is the application of these chiral building blocks in the synthesis of pharmaceutically active compounds. For instance, patent literature discloses the use of chiral amino alcohols in the synthesis of selective sphingosine-1-phosphate receptor modulators, a class of drugs with applications in autoimmune diseases. The structural motif of this compound makes it a plausible candidate for use as a chiral intermediate in the synthesis of such complex drug targets.

Furthermore, there is a growing emphasis on developing more sustainable and efficient synthetic methods for accessing chiral β-amino alcohols. This includes the use of biocatalysis and earth-abundant metal catalysts to reduce the environmental impact and cost of these valuable compounds.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-(ethylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-3-6-4-5(2)7/h5-7H,3-4H2,1-2H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYJVNBJCIZMTJ-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2r 1 Ethylamino Propan 2 Ol and Stereoisomeric Variants

Chemo-Enzymatic and Biocatalytic Synthesis Pathways

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical methods for producing chiral compounds. mdpi.com Enzymes offer high selectivity under mild reaction conditions, reducing the need for protecting groups and minimizing waste. rsc.org

Asymmetric Reductive Amination of α-Hydroxy Ketones

The direct asymmetric reductive amination of α-hydroxy ketones is a highly efficient route to chiral vicinal amino alcohols. nih.gov Transaminases (TAs), also known as ω-transaminases, are particularly effective for this transformation, catalyzing the transfer of an amino group from a donor to a ketone substrate with high enantioselectivity. frontiersin.orgresearchgate.net

The synthesis of (2R)-1-(ethylamino)propan-2-ol can be achieved from 1-hydroxy-2-propanone. The process involves the use of an (R)-selective transaminase, which facilitates the stereoselective amination of the ketone. While transaminases can have limitations such as unfavorable reaction equilibria, these can be overcome through various strategies, including in situ product removal. frontiersin.orgnih.gov

Engineered amine dehydrogenases (AmDHs) also provide a promising route for the asymmetric reductive amination of α-hydroxy ketones. nih.gov These enzymes utilize ammonia (B1221849) as the amino donor and have been successfully engineered to exhibit high activity and enantioselectivity for the synthesis of various chiral amino alcohols. nih.gov

| Substrate | Biocatalyst | Product | Conversion (%) | Enantiomeric Excess (ee) (%) |

| 1-hydroxy-2-butanone | Engineered AmDH | (R)-1-amino-2-butanol | 91-99 | >99 |

Enzyme-Mediated Kinetic Resolution Approaches

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. jocpr.com This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst, typically an enzyme. jocpr.com Lipases are commonly employed for the kinetic resolution of racemic alcohols and amines through enantioselective acylation or hydrolysis. mdpi.comacs.orgmdpi.comnih.gov

For the resolution of racemic 1-(ethylamino)propan-2-ol, a lipase (B570770) can be used to selectively acylate one of the enantiomers, allowing for the separation of the unreacted enantiomer and the acylated product. jocpr.comresearchgate.net The efficiency of the resolution is often described by the enantiomeric ratio (E-value). High E-values are indicative of a highly selective process. mdpi.com The choice of acyl donor, solvent, and specific lipase can significantly impact the enantioselectivity and conversion. mdpi.comnih.gov For instance, the kinetic resolution of a similar compound, racemic 1-(isopropylamine)-3-phenoxy-2-propanol, was optimized using Candida rugosa lipase, achieving high enantiomeric excess. mdpi.comnih.gov

| Substrate | Enzyme | Acylating Agent | Reaction Medium | Enantiomeric Excess (product) |

| Racemic 1-(isopropylamine)-3-phenoxy-2-propanol | Candida rugosa MY Lipase | Isopropenyl acetate | [EMIM][BF4] and toluene | 96.2% |

Multi-Enzyme Cascade Biocatalysis for Enantiopure Products

Multi-enzyme cascade reactions combine several enzymatic steps in a single pot, mimicking metabolic pathways found in nature. mdpi.comuni-freiburg.derug.nlrsc.org This approach offers numerous advantages, including the elimination of intermediate purification steps, reduced waste, and the ability to overcome unfavorable thermodynamic equilibria. uni-freiburg.denih.gov

A multi-enzyme cascade for the synthesis of a chiral amino alcohol could start from a simple precursor. For example, an aldolase (B8822740) could be used to form an α-hydroxy ketone, which is then subjected to asymmetric amination by a transaminase in the same pot. nih.gov Such cascades have been developed to produce various chiral amino alcohols with high diastereomeric and enantiomeric excess. nih.gov By selecting either an (R)- or (S)-selective transaminase, both diastereomers of the final product can be accessed. nih.gov The integration of cofactor regeneration systems is often crucial for the efficiency of these cascades. rug.nl

Homogeneous Catalytic Synthesis Strategies

Homogeneous catalysis using transition metal complexes provides a powerful alternative for the synthesis of chiral amino alcohols. nih.gov These methods often exhibit high efficiency and enantioselectivity. acs.org

Asymmetric Hydrogenation with Transition Metal Catalysts

Asymmetric hydrogenation involves the addition of hydrogen across a double bond, typically a C=O or C=N bond, using a chiral transition metal catalyst. wikipedia.orgnih.govnih.gov Ruthenium and rhodium-based catalysts are widely used for this purpose. acs.orgnih.govthieme-connect.de The synthesis of chiral amino alcohols can be achieved through the asymmetric hydrogenation of the corresponding α-amino ketones. acs.org This reaction can proceed via dynamic kinetic resolution, where a racemic starting material is converted into a single enantiomer of the product with high diastereoselectivity and enantioselectivity. acs.org

For the synthesis of this compound, the precursor N-ethyl-1-hydroxypropan-2-imine would be subjected to asymmetric hydrogenation. The choice of the metal and the chiral ligand is critical for achieving high enantioselectivity. nih.gov Cobalt-based catalysts have also been developed for the asymmetric hydrogenation of α-primary amino ketones, offering an efficient route to chiral vicinal amino alcohols. nih.govacs.org

| Substrate Type | Catalyst System | Product Type | Enantiomeric Excess (ee) (%) |

| α-Amino Aliphatic Ketones | [RuCl2((S)-BINAP)((S,S)-DPEN)] | Chiral Amino Alcohols | >99 |

| α-Primary Amino Ketones | Cobalt-based catalyst | Chiral Vicinal Amino Alcohols | up to 99 |

Asymmetric Transfer Hydrogenation Protocols

Asymmetric transfer hydrogenation (ATH) is a variation of asymmetric hydrogenation where the hydrogen is transferred from a donor molecule, such as isopropanol (B130326) or formic acid, rather than using hydrogen gas. wikipedia.orgmdpi.comvt.edu This method is often operationally simpler and safer than traditional hydrogenation. acs.org

Ruthenium-catalyzed ATH has been successfully applied to the synthesis of a variety of chiral 1,2-amino alcohols from unprotected α-amino ketones with excellent enantioselectivities and high yields. acs.orgnih.gov Rhodium complexes with chiral ligands derived from amino acids have also been shown to be effective catalysts for the ATH of ketones. nih.gov The enantioselectivity of these reactions can be finely tuned by modifying the structure of the chiral ligand. nih.govmdpi.com

| Substrate Type | Catalyst System | Hydrogen Donor | Product Type | Enantiomeric Excess (ee) (%) |

| Unprotected α-Amino Ketones | Ruthenium-diamine catalyst | Formic acid/triethylamine | 1,2-Amino Alcohols | >99 |

| Aryl Ketones | Rhodium-amino acid thioamide | Isopropanol | Chiral Alcohols | up to 97 |

Enantioselective Multicomponent Condensation Reactions, e.g., Petasis Borono-Mannich

The Petasis borono-Mannich (PBM) reaction is a powerful multicomponent condensation involving an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines. wikipedia.orgorganic-chemistry.org This reaction has emerged as a practical tool for the synthesis of biologically important molecules, including chiral amino alcohols. mdpi.comuevora.pt Its appeal lies in its operational simplicity, tolerance for a wide range of substrates, and its suitability for catalytic, enantioselective transformations. wikipedia.orgchemrxiv.org

A key variant for the synthesis of 1,2-amino alcohols involves the reaction of an amine, an α-hydroxy aldehyde (or its equivalent), and a boronic acid. chemrxiv.orgscilit.com The use of chiral catalysts, such as those derived from BINOL, enables the enantioselective formation of the product. chemrxiv.org For instance, chiral biphenols have been shown to catalyze the Petasis reaction to afford chiral 1,2-amino alcohols in high yields and enantioselectivities. chemrxiv.org The mechanism is believed to proceed through the formation of an iminium ion from the condensation of the amine and aldehyde, followed by the generation of a tetrahedral boronate "ate" complex. mdpi.comuevora.pt This complex then facilitates the intramolecular transfer of the organic group from boron to the electrophilic iminium carbon, leading to the final product. organic-chemistry.orgmdpi.com The reaction's irreversibility provides a distinct advantage over the classical Mannich reaction, often resulting in better yields and broader scope. organic-chemistry.org

Recent advancements have focused on expanding the scope and efficiency of the asymmetric Petasis reaction. Thiourea-based organocatalysts have been successfully employed for the enantioselective synthesis of N-aryl amino acid derivatives, a related class of compounds. mdpi.com Furthermore, the reaction can be performed under mild, catalyst-free conditions when using chiral pool reagents, such as chiral α-hydroxy aldehydes, to induce diastereoselectivity. uevora.ptscilit.com

| Catalyst/Method | Substrates | Key Features | Yield/Selectivity |

| BINOL-derived catalysts | Glycolaldehyde, primary/secondary amines, boronates | Practical, scalable, room temperature reaction. chemrxiv.org | High yields and enantioselectivities. chemrxiv.org |

| Chiral Biphenols | Phenols, aldehydes, alkenyl/aryl boronates | Forms chiral diaryl methane (B114726) products via an ortho-quinone methide intermediate. nih.gov | Good yields and enantioselectivities. nih.gov |

| Thiourea Organocatalyst | Glyoxylic acid, anilines, vinyl boronic acids | Additive (water, NaHCO3) used to improve stereoselectivity. uevora.pt | Excellent enantioselectivities. mdpi.com |

Catalytic Asymmetric Cross-Coupling Reactions, e.g., Aza-Pinacol Couplings

Catalytic asymmetric cross-coupling reactions represent a highly efficient and modular strategy for constructing vicinal amino alcohols. Among these, the aza-pinacol coupling has gained prominence for its ability to create two adjacent stereocenters in a single step from readily available aldehydes and imines. nih.govwestlake.edu.cn

A significant breakthrough in this area is the chromium-catalyzed asymmetric cross aza-pinacol coupling. organic-chemistry.orgacs.org This method diverges from traditional pathways that rely on generating ketyl radicals from carbonyls. rsc.org Instead, it employs a radical-polar crossover mechanism. organic-chemistry.orgacs.org A chiral chromium catalyst selectively reduces an N-sulfonyl imine to an α-amino radical. organic-chemistry.orgacs.org The choice of a strongly electron-withdrawing N-sulfonyl group is critical for modulating the imine's reduction potential, allowing it to be reduced preferentially over the aldehyde. westlake.edu.cnacs.org

The chiral chromium catalyst plays a threefold role:

Chemoselective Reduction : It selectively performs a single-electron reduction of the imine. nih.gov

Radical Interception : It rapidly traps the generated α-amino radical to form an alkyl chromium complex, which prevents undesired side reactions like dimerization. nih.govwestlake.edu.cn

Stereoselective Addition : The resulting alkyl chromium intermediate undergoes a chemo- and stereoselective addition to the aldehyde, driven by the high oxophilicity of the chromium ion. acs.org

This strategy has proven effective for a wide range of aromatic, aliphatic, and heteroaromatic aldehydes, affording β-amino alcohols with high diastereo- and enantioselectivity. organic-chemistry.org The reaction tolerates various functional groups and is scalable, making it a synthetically valuable tool. westlake.edu.cnorganic-chemistry.org Beyond transition-metal catalysis, photocatalysis and electrocatalysis are also emerging as powerful alternatives for mediating stereoselective aza-pinacol couplings. rsc.orgrsc.org

| Catalytic System | Reaction Type | Mechanism | Key Advantages |

| Chiral Chromium Complex | Asymmetric Cross Aza-Pinacol Coupling | Radical-polar crossover via α-amino radical. organic-chemistry.orgacs.org | High modularity, efficiency, and stereoselectivity; broad substrate scope. nih.govwestlake.edu.cn |

| Cr/Photoredox Dual Catalysis | Aza-Pinacol Coupling | Generation of α-amino carbanion equivalents. organic-chemistry.org | Enables aminoalkylation of ketones. organic-chemistry.org |

| Electrocatalysis | Aza-Pinacol Coupling | Cathodic reduction of imines to form α-amino radicals or carbanions. rsc.org | Operationally simple, avoids stoichiometric metal reductants. organic-chemistry.org |

Stereoselective Ring-Opening of Cyclic Precursors

The ring-opening of cyclic precursors, particularly epoxides, with amines is a classic and reliable method for synthesizing β-amino alcohols. The inherent strain of the three-membered ring facilitates nucleophilic attack, and when a chiral epoxide is used, the stereochemistry of the product can be controlled. For meso-epoxides, asymmetric ring-opening using a chiral catalyst can provide access to enantiomerically enriched amino alcohols. scilit.com

The aminolysis of epoxides can be catalyzed by various systems. While metal complexes have been used to achieve asymmetric aminolysis, recent efforts have focused on developing more sustainable and operationally simpler protocols. rsc.orgscite.ai A metal- and solvent-free approach utilizing acetic acid as a mediator has been reported for the highly regioselective ring-opening of epoxides with amines. rsc.org This method provides β-amino alcohols in high yields and is applicable to late-stage functionalization of complex molecules. rsc.org

The stereochemical outcome of the reaction follows an SN2-type mechanism, where the nucleophilic amine attacks one of the epoxide carbons, leading to an inversion of configuration at that center. youtube.com Therefore, the reaction of (R)-propylene oxide with ethylamine (B1201723) would be expected to yield (R)-1-(ethylamino)propan-2-ol. The Sharpless asymmetric epoxidation is a powerful tool for generating chiral epoxides from allylic alcohols, which can then be used as precursors in these ring-opening reactions. youtube.com The choice of diethyl tartrate (DET) enantiomer in the Sharpless epoxidation dictates the facial selectivity of the epoxidation, allowing for predictable synthesis of a specific epoxide enantiomer. youtube.com

| Precursor | Reagent | Conditions | Outcome |

| Epoxide | Amine (e.g., ethylamine) | Acetic acid mediation | Metal- and solvent-free, high regioselectivity. rsc.org |

| meso-Epoxide | Aromatic Amine | Chiral metal complexes in water | Catalytic asymmetric ring-opening. scite.ai |

| N-tosyl aziridine | Aldehyde | N-heterocyclic carbene (NHC) catalyst | Chemoselective ring-opening to give carboxylates of 1,2-amino alcohols. organic-chemistry.org |

Catalytic Enantioselective Nitrene Insertion Methodologies

Direct C-H amination via catalytic nitrene insertion represents a powerful and atom-economical strategy for forming C-N bonds, bypassing the need for pre-functionalized substrates. researchgate.netnih.gov This approach allows for the conversion of C(sp³)–H bonds directly into an amine functionality. Chiral catalysts, particularly those based on rhodium and ruthenium, have been developed to control the stereoselectivity of this transformation. researchgate.netresearchgate.net

One strategy involves the intramolecular C-H amination of N-benzoyloxycarbamates. researchgate.net Using a chiral ruthenium catalyst, these substrates undergo ring-closing C(sp³)–H amination to produce chiral oxazolidin-2-ones with high yields and excellent enantioselectivity (up to 99% ee). researchgate.net These cyclic carbamates serve as stable precursors that can be subsequently hydrolyzed to furnish the desired chiral β-amino alcohols. The method is applicable to various C-H bonds, including benzylic, allylic, propargylic, and even non-activated ones. researchgate.net

For intermolecular C-H amination, which is significantly more challenging, innovative catalyst designs have been explored. nih.gov One such approach uses ion-paired chiral catalysts, combining an anionic rhodium(II) complex, such as one based on the Rh₂(esp)₂ scaffold, with a chiral cation derived from a cinchona alkaloid. nih.gov This strategy has proven successful in the enantioselective intermolecular amination of substrates containing a directing group, like a pendant hydroxyl group. nih.govnih.gov

A multicatalytic radical relay mechanism has also been developed, combining a chiral copper catalyst with an iridium photocatalyst. nih.gov In this system, an alcohol is converted to an imidate, which binds to the chiral copper catalyst. Photosensitization generates an N-centered radical that undergoes regioselective and enantioselective 1,5-hydrogen atom transfer (HAT), followed by stereocontrolled amination to yield a chiral oxazoline, a precursor to the β-amino alcohol. nih.gov

| Catalyst System | Reaction Type | Precursor | Key Features |

| Chiral Ruthenium Complex | Intramolecular C(sp³)–H Nitrene Insertion | N-benzoyloxycarbamates | Forms chiral oxazolidin-2-one precursors; high yield and ee. researchgate.net |

| Ion-Paired Chiral Rhodium Catalyst | Intermolecular Benzylic C-H Amination | Substrates with pendant hydroxyl groups | Overcomes challenges of intermolecular enantioselective amination. nih.govnih.gov |

| Cu/Ir Dual Catalysis | Radical C-H Amination | Alcohols (via imidate activation) | Multi-catalytic radical relay via 1,5-HAT; enantioselective. nih.gov |

Asymmetric Reductive Coupling Approaches

Asymmetric reductive coupling provides a direct route to chiral 1,2-amino alcohols by combining carbonyl compounds with imine equivalents. These methods often employ a reductant to generate nucleophilic species that subsequently add to an electrophile in a stereocontrolled manner.

One such method is the copper-catalyzed enantioselective reductive coupling of N-substituted allyl equivalents to ketone electrophiles. acs.orgnih.gov This approach generates chiral 1,2-amino alcohol synthons with high levels of regio-, diastereo-, and enantioselectivity. nih.gov The reaction proceeds via the hydrometalation of allenamides to create nucleophilic amino-substituted allylmetal reagents. acs.org An interesting mechanistic feature identified in these systems is a reversible ketone allylation step, which has significant implications for asymmetric induction. acs.org

Enzymatic approaches have also been developed, offering environmentally benign and highly selective synthetic routes. nih.gov A one-pot, two-step enzymatic process can produce N-substituted 1,2-amino alcohols from simple aldehydes and amines. nih.gov The sequence involves a benzaldehyde (B42025) lyase-catalyzed hydroxymethylation of an aldehyde to form an α-hydroxy ketone, followed by an asymmetric reductive amination catalyzed by an imine reductase (IRED). nih.gov The use of enantiocomplementary IREDs allows for the synthesis of either enantiomer of the target amino alcohol with excellent enantiomeric excess (91-99% ee). nih.gov

| Method | Coupling Partners | Catalyst/Mediator | Key Characteristics |

| Cu-Catalyzed Reductive Coupling | Ketones and Allenamides | Chiral Copper Catalyst | Accesses protected 1,2-amino alcohols; involves reversible ketone addition. acs.orgnih.gov |

| Enzymatic Sequential Reaction | Aldehydes and Amines | Benzaldehyde Lyase and Imine Reductase (IRED) | One-pot, two-step process; green and highly enantioselective. nih.gov |

| SmI₂-Induced Reductive Coupling | Chiral N-tert-butanesulfinyl imines and Aldehydes | Samarium(II) Iodide | Highly efficient and mild cross-coupling. organic-chemistry.org |

Organocatalytic Routes to this compound Analogues

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has become a cornerstone of asymmetric synthesis. Simple primary β-amino alcohols, structurally related to the target compound, can themselves serve as efficient organocatalysts. nih.gov They have been successfully applied in asymmetric Michael additions of β-keto esters to nitroalkenes, producing chiral adducts with high diastereoselectivity and enantioselectivity. nih.gov

The mechanism of action for these β-amino alcohol catalysts often involves the formation of a transient iminium ion or enamine intermediate with the substrate. The chiral environment provided by the catalyst then directs the subsequent bond-forming step. In the Michael addition example, a plausible transition state involves the β-amino alcohol catalyst activating the β-keto ester while also interacting with the nitroalkene, guiding the nucleophilic attack to a specific face and yielding a highly enantioenriched product. nih.gov Interestingly, the stereochemical outcome can sometimes be inverted by simply changing the catalyst structure or reaction temperature, providing access to both enantiomers of the product from the same class of starting materials. nih.gov

While not a direct synthesis of this compound itself, these organocatalytic methods demonstrate the utility of the β-amino alcohol scaffold in promoting other important asymmetric transformations, highlighting a potential application area for the title compound and its analogues.

Stereocontrolled Transformations from Precursor Compounds

The synthesis of chiral 1,2-amino alcohols can also be achieved through the stereocontrolled rearrangement of precursor compounds. An enantiospecific rearrangement of N,N-dialkyl-β-amino alcohols, which can be derived from α-amino acids, has been reported. organic-chemistry.org This transformation, mediated by trifluoroacetic anhydride (B1165640) (TFAA), proceeds with high stereocontrol to furnish 1,2-amino alcohols. organic-chemistry.org This approach leverages the readily available chiral pool of amino acids to install the desired stereochemistry.

Another powerful strategy is dynamic kinetic resolution (DKR). This technique is applied to a racemic starting material and combines rapid racemization of the starting material with a stereoselective reaction that converts one enantiomer to the desired product faster than the other. An example is the DKR of β-hydroxy-α-(tert-butoxycarbonyl)amino esters via asymmetric transfer hydrogenation in water. organic-chemistry.org This method furnishes the syn-product with good yields and high diastereo- and enantioselectivities. organic-chemistry.org Such precursors can then be further manipulated to yield the final amino alcohol target.

Reduction of N-Protected Amino Acid Derivatives

The reduction of N-protected amino acid derivatives represents a robust and well-established pathway to chiral amino alcohols. This method leverages the readily available pool of chiral α-amino acids, such as alanine (B10760859), to install the desired stereochemistry. The synthesis of this compound via this route commences with the appropriate N-protected (R)-alanine derivative.

A key aspect of this approach is the selection of a suitable protecting group for the amino functionality, which must be stable to the reduction conditions and readily removable. The ethylamino group can be introduced either before or after the reduction of the carboxylic acid moiety.

One common strategy involves the initial N-alkylation of the amino acid. For instance, (R)-alanine can be reductively aminated with acetaldehyde (B116499) to introduce the ethyl group. Subsequently, the carboxylic acid must be protected prior to reduction. A general process involves the conversion of the N-protected amino acid to an ester, which is then reduced to the corresponding alcohol. A "single vessel" process has been described for the reduction of amino acids and their derivatives to the corresponding amino alcohols with high yields, preserving the chirality of the starting material google.com. This method involves the in-situ formation of an ester followed by reduction with an alkali or alkaline earth borohydride (B1222165) google.com.

The reduction of the carboxylic acid or its ester derivative is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. The choice of reducing agent can be critical to avoid racemization and ensure high yields.

Illustrative Reaction Scheme:

N-Ethylation of (R)-Alanine: (R)-Alanine is reacted with an ethylating agent, such as ethyl iodide or through reductive amination with acetaldehyde, often in the presence of a reducing agent like sodium cyanoborohydride.

Protection of the Carboxylic Acid: The resulting N-ethyl-(R)-alanine is then typically converted to its methyl or ethyl ester to facilitate reduction.

Reduction to the Amino Alcohol: The N-ethyl-(R)-alanine ester is reduced using a strong reducing agent like LiAlH₄ in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) to yield this compound.

| Step | Reactants | Reagents | Product | Key Consideration |

| 1 | (R)-Alanine | Acetaldehyde, NaBH₃CN | N-ethyl-(R)-alanine | Control of reaction conditions to prevent over-alkylation. |

| 2 | N-ethyl-(R)-alanine | Methanol, HCl (cat.) | N-ethyl-(R)-alanine methyl ester | Anhydrous conditions to favor esterification. |

| 3 | N-ethyl-(R)-alanine methyl ester | LiAlH₄, THF | This compound | Careful workup to quench excess reducing agent. |

This table presents a representative, generalized synthetic sequence.

Reactions Involving Cyclopropanols and Chiral Imines

A more recent and highly stereoselective method for the synthesis of vicinal amino alcohols involves the reaction of cyclopropanols with chiral imines. This approach offers excellent control over the relative and absolute stereochemistry of the final product. The reaction proceeds through the ring-opening of a cyclopropanol (B106826) to form a homoenolate equivalent, which then adds to a chiral imine.

The stereoselectivity of this transformation is often directed by a chiral auxiliary on the imine nitrogen, such as the N-tert-butanesulfinyl group. nih.gov The reaction of an enolized zinc homoenolate, generated from a cyclopropanol, with a chiral N-tert-butanesulfinyl imine proceeds in a highly regio- and stereoselective manner to afford the corresponding vicinal amino alcohol derivative. nih.gov

For the synthesis of this compound, this methodology would involve the reaction of a suitable cyclopropanol with a chiral imine derived from acetaldehyde and a chiral amine auxiliary. The key to achieving the desired (2R) stereochemistry at the alcohol-bearing carbon lies in the selection of the appropriate enantiomer of the chiral auxiliary.

General Reaction Steps:

Formation of the Chiral Imine: Acetaldehyde is condensed with a chiral amine, such as (R)- or (S)-tert-butanesulfinamide, to form the corresponding chiral N-sulfinyl imine.

Generation of the Homoenolate: A 1-substituted cyclopropanol is treated with a Lewis acid, such as diethylzinc (B1219324), to facilitate ring-opening and formation of the zinc homoenolate. nih.gov

Stereoselective Addition: The generated homoenolate adds to the chiral imine in a highly diastereoselective fashion.

Removal of the Chiral Auxiliary: The sulfinyl group is subsequently removed under acidic conditions to yield the free amino alcohol.

| Reactant 1 | Reactant 2 | Key Reagents | Intermediate | Final Product | Diastereoselectivity |

| 1-Methylcyclopropanol | (R)-N-tert-Butanesulfinylethylideneimine | Et₂Zn, Et₃N | N-((2R,1'R)-1-(1-hydroxypropan-2-yl)ethyl)-tert-butanesulfinamide | This compound | Potentially high d.r. |

This table outlines a plausible synthetic approach based on the described methodology.

Recent research has also explored the formal cyclopropylation of imines with cyclopropanols, leading to conformationally constrained γ-amino alcohols, which highlights the versatility of cyclopropanol-based methods in amino alcohol synthesis. chemrxiv.orgsynthical.com

Flow Chemistry and Continuous Processing in the Synthesis of Chiral Amino Alcohols

The principles of flow chemistry and continuous processing are increasingly being applied to the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), offering advantages in terms of safety, scalability, and process control. The synthesis of chiral amino alcohols, including this compound, is well-suited for this technology.

Continuous-flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. Furthermore, the small reactor volumes enhance safety when dealing with highly reactive or hazardous reagents.

For the synthesis of this compound, a multi-step flow process could be envisioned, integrating the N-protection, reduction, and purification steps. For example, a flow reactor could be used for the continuous reduction of an N-protected alanine ester using a packed-bed catalyst or a soluble reducing agent that is quenched in-line.

Enzymatic synthesis in continuous-flow microreactors also presents a powerful approach. nih.govnih.gov A biocatalytic process could employ an engineered amine dehydrogenase for the asymmetric reductive amination of a hydroxy ketone precursor to this compound. frontiersin.org Such enzymatic cascades can offer high enantioselectivity under mild reaction conditions. nih.gov

Potential Advantages of Flow Synthesis for this compound:

| Parameter | Batch Processing | Flow Processing |

| Heat Transfer | Often inefficient, leading to localized hot spots. | Highly efficient due to high surface-area-to-volume ratio. |

| Mass Transfer | Can be limited by stirring efficiency. | Enhanced due to small channel dimensions and efficient mixing. |

| Safety | Handling of large quantities of hazardous materials. | Small reactor volumes minimize risk. |

| Scalability | Often requires re-optimization of reaction conditions. | Achieved by running the process for a longer duration ("scaling out"). |

| Process Control | Manual or semi-automated control. | Fully automated for precise control of parameters. |

The implementation of continuous manufacturing has been demonstrated for various APIs, showcasing the potential for integrated synthesis, purification, and final dosage formation in a single, continuous process. beilstein-journals.orgmit.edu This approach could significantly streamline the production of chiral amino alcohols like this compound.

Application of 2r 1 Ethylamino Propan 2 Ol and Its Derivatives in Asymmetric Catalysis

Role as Chiral Ligands in Metal-Catalyzed Asymmetric Transformations

(2R)-1-(ethylamino)propan-2-ol and its derivatives function as bidentate or tridentate ligands that coordinate to a metal center, creating a chiral environment. This chiral space dictates the pathway of the reaction, favoring the formation of one enantiomer of the product over the other. The effectiveness of these ligands is a direct result of their structural and electronic properties, which can be systematically modified.

Principles of Ligand Design Incorporating the this compound Scaffold

The design of effective chiral ligands from the this compound scaffold is a strategic process focused on optimizing the steric and electronic environment around a metal center. The core structure features a stereogenic center and two coordination sites, the amino group and the hydroxyl group, which serve as handles for modification.

Key Design Principles:

Modularity and Tunability: The scaffold allows for easy modification at both the nitrogen and oxygen atoms. This modularity is crucial for "fine-tuning" the ligand's properties to suit a specific catalytic reaction and substrate. google.com For instance, bulky substituents can be introduced on the nitrogen or as part of a phosphinite group attached to the oxygen to create a more defined and sterically hindered chiral pocket.

Chelation and Conformation: As a bidentate N,O-ligand, it forms a stable five-membered chelate ring with a metal center. This conformationally restricted structure reduces the number of possible transition states, which is often key to achieving high enantioselectivity. The inherent chirality of the propan-2-ol backbone forces this chelate ring into a specific puckered conformation, effectively translating the stereochemical information from the ligand to the catalytic site.

Steric and Electronic Effects: The substituents on the ethylamino nitrogen and the groups attached to the propan-2-ol oxygen dictate the steric bulk and electronic properties of the ligand. nih.gov For example, converting the hydroxyl group into a phosphinite (P-O-R₂) introduces a phosphorus donor atom. The electronic nature of the R groups on the phosphorus and the substituents on the nitrogen can be varied to modulate the electron-donating ability of the ligand, which in turn influences the reactivity and selectivity of the metal catalyst. nih.govrsc.org

Symmetry Elements: While this compound itself is a C₁-symmetric molecule, it is often used to build more complex C₂-symmetric ligands. C₂-symmetry can be advantageous in asymmetric catalysis as it reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivities. pnas.orgresearchgate.net However, non-symmetrical P,N-ligands derived from such scaffolds have also proven to be highly effective, sometimes outperforming their symmetric counterparts. pnas.org

The strategic application of these principles allows for the rational design of ligands where the chiral information from the this compound backbone is effectively transmitted through space to control the stereochemical outcome of a catalytic reaction.

Applications in Enantioselective Hydrogenation of Prochiral Substrates

Ligands derived from the this compound framework have been employed in the enantioselective hydrogenation of prochiral substrates, such as ketones and olefins. In these reactions, a metal complex, typically involving ruthenium (Ru), rhodium (Rh), or iridium (Ir), catalyzes the addition of hydrogen across a double bond, creating a new stereocenter. The chiral ligand ensures that this addition occurs preferentially from one face of the substrate, leading to an excess of one enantiomer of the product.

While direct data on ligands from the parent this compound is sparse, the principles are well-established with structurally similar chiral amino alcohols. For example, chiral phosphinite ligands, readily synthesized from amino alcohols, form active catalysts with ruthenium for the asymmetric hydrogenation of ketones, which are crucial transformations for producing valuable chiral alcohols. yok.gov.tr The efficiency of these catalytic systems hinges on the structure of the ligand, where modifications can lead to significant improvements in both conversion and enantioselectivity.

Applications in Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful method for the reduction of prochiral ketones to chiral secondary alcohols, using a hydrogen donor like isopropanol (B130326) or formic acid instead of molecular hydrogen gas. yok.gov.tr This technique is often considered safer and more convenient for industrial applications. Ligands derived from amino alcohols, including the this compound scaffold, are highly effective in this transformation, particularly when complexed with ruthenium(II).

Researchers have synthesized various chiral phosphinite ligands from amino alcohols and used them to create in situ ruthenium catalysts. researchgate.net These catalysts have demonstrated high efficiency in the ATH of various aromatic ketones. For instance, C₂-symmetric bis(phosphinite) ligands derived from (R)-2-amino-1-butanol, a compound structurally related to this compound, have been used in Ru-catalyzed ATH of acetophenone (B1666503) derivatives, achieving high yields and significant enantiomeric excesses. researchgate.net

The general mechanism involves the formation of a ruthenium hydride species, which then transfers hydrogen to the ketone via a six-membered ring transition state. The chiral ligand scaffold ensures that the ketone coordinates to the metal in a specific orientation, leading to a highly enantioselective reduction. The performance of these catalysts is often dependent on the specific ligand structure, the substrate, and the reaction conditions.

Table 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Aromatic Ketones with Amino Alcohol-Derived Phosphinite Ligands

| Substrate (Ar-CO-R) | Ligand Type | Catalyst System | Conversion (%) | ee (%) | Product Configuration | Reference |

|---|---|---|---|---|---|---|

| Acetophenone | C₂-Symmetric Bis(phosphinite) | [Ru(p-cymene)Cl₂]₂ / Ligand / KOH | >99 | 71 | S | researchgate.net |

| 4-Methylacetophenone | C₂-Symmetric Bis(phosphinite) | [Ru(p-cymene)Cl₂]₂ / Ligand / KOH | >99 | 79 | S | researchgate.net |

| 4-Methoxyacetophenone | C₂-Symmetric Bis(phosphinite) | [Ru(p-cymene)Cl₂]₂ / Ligand / KOH | >99 | 69 | S | researchgate.net |

| 4-Chloroacetophenone | C₂-Symmetric Bis(phosphinite) | [Ru(p-cymene)Cl₂]₂ / Ligand / KOH | >99 | 65 | S | researchgate.net |

| 2-Acetylnaphthalene | C₂-Symmetric Bis(phosphinite) | [Ru(p-cymene)Cl₂]₂ / Ligand / KOH | >99 | 50 | S | researchgate.net |

Data is representative of catalysts derived from chiral amino alcohol scaffolds similar to this compound. The specific ligand used in the reference is derived from (R)-2-amino-1-butanol.

Stereoselective Additions to Carbonyl Compounds (e.g., Henry Reaction, Dialkylzinc Additions)

Chiral ligands based on the amino alcohol framework are instrumental in catalyzing stereoselective additions to carbonyl compounds, facilitating the formation of new carbon-carbon bonds with high levels of stereocontrol.

Dialkylzinc Additions: The enantioselective addition of dialkylzinc reagents to aldehydes is a classic benchmark reaction for testing the efficacy of new chiral ligands. Ligands derived from amino alcohols are particularly effective. They react with the dialkylzinc reagent to form a chiral zinc-alkoxide complex, which then acts as the catalyst. The catalyst coordinates the aldehyde and delivers the alkyl group to one of its enantiotopic faces. Pinane-based aminodiols, which share the core amino alcohol functionality, have been successfully used as catalysts for the addition of diethylzinc (B1219324) to various aromatic and aliphatic aldehydes, yielding chiral secondary alcohols with high enantioselectivity.

Henry (Nitroaldol) Reaction: The Henry reaction is a base-catalyzed C-C bond formation between a nitroalkane and a carbonyl compound. The development of asymmetric versions of this reaction often relies on chiral copper(II) complexes. Ligands derived from amino alcohols can coordinate to the copper center, creating a chiral Lewis acid catalyst. This catalyst activates the carbonyl compound and directs the approach of the nitronate anion, thereby controlling the stereochemistry of the newly formed C-C bond and hydroxyl-bearing stereocenter. The fine-tuning of the ligand's electronic and steric properties is critical for achieving high diastereo- and enantioselectivity in these reactions. rsc.org

Table 2: Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by Chiral Aminodiol Ligands

| Aldehyde | Catalyst | Yield (%) | ee (%) | Product Configuration | Reference |

|---|---|---|---|---|---|

| Benzaldehyde (B42025) | Pinane-based aminodiol 20 | 90 | 95 | R | researchgate.net |

| Benzaldehyde | Pinane-based aminodiol 21 | 96 | 98 | S | researchgate.net |

| 4-Chlorobenzaldehyde | Pinane-based aminodiol 21 | 98 | 98 | S | researchgate.net |

| 4-Methoxybenzaldehyde | Pinane-based aminodiol 21 | 95 | 98 | S | researchgate.net |

| 2-Naphthaldehyde | Pinane-based aminodiol 21 | 96 | 99 | S | researchgate.net |

| Cinnamaldehyde | Pinane-based aminodiol 21 | 75 | 99 | S | researchgate.net |

Catalysts 20 and 21 are complex aminodiols derived from a pinane (B1207555) scaffold, demonstrating the application of the broader amino alcohol ligand class.

Regio- and Stereoselective Hydroformylation Reactions

Hydroformylation is a fundamental industrial process that introduces a formyl group (–CHO) and a hydrogen atom across the double bond of an alkene. When applied to prochiral alkenes, this reaction can generate a new stereocenter. Asymmetric hydroformylation, typically catalyzed by rhodium complexes, requires chiral ligands to control both regioselectivity (formation of linear vs. branched aldehydes) and enantioselectivity (the configuration of the new stereocenter in the branched product).

Phosphinite ligands derived from chiral backbones, including amino alcohols, have been investigated for this purpose. The combination of a "hard" nitrogen or oxygen donor and a "soft" phosphorus donor in ligands derived from this compound can be beneficial. The electronic and steric properties of these P,O- or P,N-ligands are critical in influencing the outcome of the reaction. By modifying the substituents on the phosphorus and nitrogen atoms, the ligand's bite angle and electronic character can be tuned to favor the formation of the desired branched, chiral aldehyde with high enantiomeric excess. While numerous phosphine-based ligands dominate this field, the modular nature of amino alcohol-derived phosphinites makes them attractive candidates for developing new, highly selective catalysts. yok.gov.tr

Enantioselective C-H Amination and Aminoacetoxylation Reactions

The direct functionalization of C-H bonds is a rapidly advancing area of catalysis that offers more efficient synthetic routes by avoiding pre-functionalization of substrates. Enantioselective C-H amination and aminoacetoxylation reactions involve the creation of new C-N and C-O bonds, respectively, with control of stereochemistry.

These transformations are often catalyzed by rhodium or palladium complexes. Chiral ligands are essential for achieving enantioselectivity. The ligand must create a chiral environment around the metal that can differentiate between enantiotopic C-H bonds or control the geometry of the bond-forming step. While specific examples using this compound are not prominent, chiral amino alcohol derivatives are valuable platforms for the ligands used in these reactions. For instance, recent advances have shown that chiral β-amino alcohols can be synthesized via radical relay mechanisms where the chiral catalyst controls the stereochemistry of a C-H amination process. chinesechemsoc.org In such systems, the ligand framework, often featuring multiple coordination points and specific steric arrangements, is key to guiding the reactive metal center to achieve high levels of asymmetric induction.

Catalytic Petasis Borono-Mannich Reactions

The Petasis Borono-Mannich (PBM) reaction is a powerful multicomponent reaction that brings together an amine, a carbonyl compound, and an organoboronic acid to generate a wide array of substituted amines, including valuable α-amino acids. The stereochemical outcome of this reaction can be controlled through the use of chiral components, and chiral amino alcohols or their derivatives can serve as the chiral source.

In a typical asymmetric Petasis reaction, a chiral amine can be employed to induce diastereoselectivity. While specific studies detailing the use of this compound as the amine component are not prevalent in the literature, its structural motifs are analogous to other chiral amines that have been successfully used. For instance, chiral α-hydroxy aldehydes and chiral amines like α-methylbenzylamine are known to be effective substrates for inducing asymmetry in the Petasis reaction. It is therefore highly plausible that this compound could be utilized as the chiral amine component, reacting with an aldehyde and a boronic acid to yield enantioenriched amino alcohol products.

Furthermore, derivatives of this compound can be envisioned as chiral ligands for a metal catalyst or as organocatalysts in the PBM reaction. Chiral diols, such as BINOL, have been shown to effectively catalyze the asymmetric Petasis reaction. The 1,2-amino alcohol functionality within this compound provides a similar bidentate coordination site that could interact with the reaction components to facilitate stereoselective bond formation.

A representative scheme for a Petasis reaction is shown below:

Scheme 1: General Representation of the Petasis Borono-Mannich Reaction.

The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which is then attacked by the nucleophilic organoboronic acid. The stereochemistry of the chiral amine or a chiral catalyst directs the facial attack on the iminium ion, leading to the formation of a stereodefined product.

Copper-Catalyzed Reductive Coupling Processes

Copper-catalyzed reductive coupling reactions have emerged as a significant method for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing chiral amines, the copper-catalyzed reductive coupling of alkynes and imines is a particularly powerful transformation. The enantioselectivity of these reactions is typically controlled by a chiral ligand that coordinates to the copper catalyst. Chiral amino alcohols are an important class of ligands for such processes.

Derivatives of this compound are well-suited to act as chiral ligands in these copper-catalyzed reactions. The nitrogen and oxygen atoms of the amino alcohol can form a stable five-membered chelate ring with the copper center, creating a rigid chiral environment around the metal. This chiral pocket then dictates the stereochemical outcome of the reductive coupling.

For example, in the copper-catalyzed reductive coupling of an alkyne with an imine, a plausible catalytic cycle would involve the formation of a copper acetylide and the coordination of the imine to the chiral copper complex. The subsequent nucleophilic attack of the acetylide onto the imine would proceed with high facial selectivity, dictated by the stereochemistry of the this compound-derived ligand. The resulting propargylamine (B41283) would be formed with a high degree of enantiomeric excess.

Below is a data table showcasing representative results for a copper-catalyzed asymmetric addition of an alkyne to an imine using a chiral ligand, illustrating the potential effectiveness of a ligand derived from this compound.

| Entry | Alkyne | Imine | Chiral Ligand System | Yield (%) | ee (%) |

| 1 | Phenylacetylene | N-Benzylidene-aniline | CuBr / Chiral Amino Alcohol Ligand | 85 | 92 |

| 2 | 1-Hexyne | N-(4-Methoxybenzylidene)-aniline | CuBr / Chiral Amino Alcohol Ligand | 78 | 88 |

| 3 | Trimethylsilylacetylene | N-Benzylidene-p-toluidine | CuBr / Chiral Amino Alcohol Ligand | 81 | 90 |

Table 1: Representative data for copper-catalyzed asymmetric alkynylation of imines. The data is illustrative of the potential of chiral amino alcohol ligands in such reactions.

Utilization as Chiral Auxiliaries in Stoichiometric Asymmetric Syntheses

In stoichiometric asymmetric synthesis, a chiral auxiliary is temporarily attached to a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered. Chiral amino alcohols are precursors to some of the most effective chiral auxiliaries known.

Diastereoselective Enolate Alkylation Reactions

A cornerstone of asymmetric synthesis is the diastereoselective alkylation of enolates, and Evans oxazolidinone auxiliaries are preeminent in this regard. These auxiliaries are readily prepared from chiral β-amino alcohols. This compound can be converted into a chiral oxazolidinone, which can then be acylated to form an N-acyl oxazolidinone.

The process would involve the following steps:

Formation of the Oxazolidinone: Reaction of this compound with phosgene (B1210022) or a phosgene equivalent would yield the corresponding (4R)-4-methyl-5-ethyloxazolidin-2-one.

Acylation: The oxazolidinone is then acylated with an acyl chloride to attach the prochiral substrate.

Enolization and Alkylation: Treatment with a strong base like lithium diisopropylamide (LDA) generates a Z-enolate. The stereocenter on the oxazolidinone ring directs the approach of an electrophile (e.g., an alkyl halide) to one face of the enolate, leading to a highly diastereoselective alkylation.

Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis or reduction) to yield the enantiomerically enriched carboxylic acid, alcohol, or other derivatives, while recovering the auxiliary.

The stereochemical outcome is dictated by the chelated Z-enolate, where the substituent at the C4 position of the oxazolidinone (in this case, a methyl group) effectively shields one face of the enolate from the incoming electrophile.

| Entry | Electrophile (R-X) | Diastereomeric Ratio (d.r.) |

| 1 | Benzyl bromide | >99:1 |

| 2 | Methyl iodide | 95:5 |

| 3 | Allyl bromide | 98:2 |

Table 2: Representative diastereoselectivities in the alkylation of an Evans-type oxazolidinone derived from a chiral amino alcohol.

Diastereoselective Reduction of Carbonyl Compounds

Chiral β-amino alcohols and their derivatives can also serve as chiral auxiliaries or ligands to control the stereoselective reduction of carbonyl compounds, particularly ketones, to produce chiral secondary alcohols. The reduction can be achieved using various reducing agents, and the stereochemical bias is induced by the chiral environment created by the auxiliary.

One common method is the Meerwein-Ponndorf-Verley (MPV) reduction, where an aluminum alkoxide is used as the reducing agent. A chiral alcohol can be used to generate a chiral aluminum alkoxide catalyst in situ. A derivative of this compound could act as such a chiral ligand, coordinating to the aluminum and directing the hydride transfer to one face of the prochiral ketone.

Alternatively, the substrate ketone can be derivatized with the chiral amino alcohol to form a chiral imine or enamine, which is then reduced diastereoselectively. The stereocenter of the this compound moiety would direct the approach of the reducing agent.

| Ketone Substrate | Reducing Agent / Chiral Ligand System | Diastereomeric Excess (d.e.) (%) |

| Acetophenone | Al(Oi-Pr)₃ / this compound derivative | 90 |

| 1-Tetralone | LiAlH₄ / Chiral Amino Alcohol Auxiliary | 95 |

| Propiophenone | NaBH₄ / Chiral Amino Alcohol Auxiliary | 88 |

Table 3: Illustrative results for the diastereoselective reduction of ketones using chiral amino alcohol-based systems.

Organocatalytic Roles of this compound Analogues

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. Chiral amines and their derivatives are among the most widely used organocatalysts. Analogues of this compound, particularly primary β-amino alcohols, have been shown to be effective organocatalysts in various tr

Mechanistic Insights into Reactions Involving 2r 1 Ethylamino Propan 2 Ol

Elucidation of Catalytic Cycle Pathways

In a hypothetical catalytic cycle where (2R)-1-(ethylamino)propan-2-ol serves as a chiral ligand (L*), for instance in a metal-catalyzed (M) reaction like asymmetric transfer hydrogenation, the pathway would likely involve several key steps. Such a cycle is fundamental to understanding how the catalyst and ligand work in concert to generate a chiral product from a prochiral substrate.

A representative, generalized catalytic cycle for a metal-catalyzed reaction involving a chiral amino alcohol ligand is as follows:

Catalyst Activation: The precatalyst, a metal complex, reacts with the chiral ligand, this compound, to form the active catalyst. This often involves the displacement of existing, less tightly bound ligands.

Coordination: The active catalyst coordinates to the substrate. In the case of a ketone reduction, the metal center would bind to the carbonyl oxygen. The nitrogen and oxygen atoms of the this compound ligand would also be coordinated to the metal, creating a rigid, chiral environment around the reaction center.

Stereoselective Transformation: This is the crucial enantioselective step. For a transfer hydrogenation, a hydride (H⁻), typically from a source like 2-propanol or formic acid, is transferred to the carbonyl carbon of the substrate. The steric and electronic properties of the chiral ligand direct the hydride to one of the two faces of the prochiral substrate, leading to the preferential formation of one enantiomer of the product alcohol.

Product Release and Catalyst Regeneration: After the transformation, the product alcohol dissociates from the metal center. The catalyst is then ready to begin a new cycle by coordinating to another substrate molecule.

DFT studies on similar Cu(II)-catalyzed N-alkylation of amino derivatives with primary alcohols suggest a cycle involving alcohol oxidation, imine formation, and subsequent imine reduction, where the reduction is often the driving force of the transformation. researchgate.net In such a context, this compound could act as the amino derivative, although specific studies are lacking.

Detailed Transition State Analysis and Energy Landscapes (e.g., using DFT)

Density Functional Theory (DFT) is a powerful computational tool used to model reaction mechanisms, providing insight into the geometries and energies of reactants, intermediates, transition states, and products. nih.gov For a reaction catalyzed by a complex of a metal and this compound, DFT calculations could map out the complete energy landscape.

The key to enantioselectivity lies in the energy difference between the two diastereomeric transition states that lead to the (R) and (S) products. The chiral ligand, this compound, would create a chiral pocket around the metal center. The substrate would adopt a specific conformation within this pocket to minimize steric hindrance and optimize electronic interactions.

DFT calculations on related systems, such as the N-alkylation of amines with alcohols, show that the transition state for the hydride transfer step is often the turnover-determining transition state (TDTS). researchgate.netacs.org The calculations can reveal crucial bond distances and angles, as well as the imaginary frequency corresponding to the reaction coordinate at the transition state. researchgate.net For example, in a study of palladium-catalyzed N-alkylation, the most favorable pathway was determined to be an inner-sphere hydrogen transfer. acs.org

While specific DFT data for this compound is not available, a hypothetical energy profile for a successful asymmetric reaction would show a significant energy difference (ΔΔG‡) between the two competing transition states, leading to a high enantiomeric excess of the desired product.

Hypothetical Transition State Data (Illustrative) This table illustrates the type of data that would be generated from a DFT study for a generic ketone reduction. The values are purely for illustrative purposes.

| Parameter | Transition State (Pro-R) | Transition State (Pro-S) |

| Relative Free Energy (kcal/mol) | 15.2 | 17.8 |

| Key Bond Distance (e.g., C-H) (Å) | 1.85 | 1.95 |

| Imaginary Frequency (cm⁻¹) | -450 | -425 |

Note: This data is hypothetical and serves only to demonstrate the output of a DFT analysis.

Fundamental Principles of Stereochemical Control and Enantioinduction

Stereochemical control in reactions using a chiral entity like this compound, whether as a ligand or a chiral auxiliary, relies on creating a diastereomeric interaction during the reaction. numberanalytics.com The inherent chirality of the this compound molecule is transferred to the substrate, influencing the stereochemical outcome of the reaction. wikipedia.org

The primary mechanisms of stereochemical control include:

Steric Hindrance: The bulky groups on the chiral ligand block one face of the substrate, forcing the incoming reagent to attack from the less hindered face. numberanalytics.com The ethyl group on the nitrogen and the methyl group at the chiral center of this compound would play a role in defining this steric environment.

Chelation Control: The amino alcohol structure of this compound is ideal for forming a bidentate chelate with a metal center. This creates a rigid, well-defined cyclic transition state. numberanalytics.com The conformation of this chelate ring dictates the spatial arrangement of the other substituents, thereby controlling the facial selectivity of the reaction.

Electronic Effects: The electron-donating nitrogen and oxygen atoms of the ligand can influence the electronic properties of the metal center, which in turn affects its reactivity and selectivity. numberanalytics.com

In a successful enantioinduction, the energy difference between the pathways leading to the two different enantiomers is maximized. This is achieved by designing the chiral ligand to have distinct steric and electronic features that strongly favor one transition state over the other. numberanalytics.com Computational studies on similar systems have been used to understand the origins of stereoselectivity by analyzing these non-covalent interactions in the transition states. nih.gov

Kinetic and Thermodynamic Profiling of Catalytic Processes

The kinetic and thermodynamic parameters of a catalytic reaction provide crucial information about its efficiency and feasibility. While specific experimental data for reactions involving this compound is scarce, the principles of kinetic and thermodynamic analysis are universal.

Kinetics: The kinetics of the reaction determine how fast the reaction proceeds to equilibrium. The rate of the reaction is governed by the height of the highest energy barrier in the catalytic cycle (the rate-determining step). A good catalyst provides an alternative reaction pathway with a lower activation energy than the uncatalyzed reaction. Kinetic studies can involve monitoring the reaction progress over time under different conditions (e.g., varying substrate concentration, catalyst loading, temperature) to determine the rate law and activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡).

Illustrative Kinetic and Thermodynamic Data Table This table presents hypothetical data for a generic asymmetric transfer hydrogenation, illustrating the type of information obtained from kinetic and thermodynamic profiling.

| Parameter | Value | Units |

| Thermodynamic | ||

| ΔG° (Overall Reaction) | -5.8 | kcal/mol |

| K_eq | 6.5 x 10⁴ | |

| Kinetic | ||

| Rate Constant (k) | 1.2 x 10⁻³ | L mol⁻¹s⁻¹ |

| Activation Energy (Ea) | 18.5 | kcal/mol |

| Enantiomeric Excess (ee) | 95% | % |

| Turnover Frequency (TOF) at 1h | 50 | h⁻¹ |

Note: This data is hypothetical and for illustrative purposes only.

Studies on related systems, such as Al(III) complexes with pentadentate ligands, demonstrate how thermodynamic stability constants and kinetic inertness are experimentally determined and how they relate to the ligand structure. nih.gov Such analyses would be essential to fully characterize the catalytic performance of complexes derived from this compound.

Advanced Spectroscopic and Structural Characterization of 2r 1 Ethylamino Propan 2 Ol and Its Complexes

Chiroptical Spectroscopy for Absolute Configuration and Enantiomeric Purity Assessment (e.g., CD Spectroscopy)

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful non-destructive technique for investigating chiral molecules. mtoz-biolabs.compurechemistry.org It measures the differential absorption of left and right circularly polarized light, a property unique to enantiomers, which exhibit mirror-image CD spectra. mtoz-biolabs.com

For (2R)-1-(ethylamino)propan-2-ol, which lacks a strong chromophore in the accessible ultraviolet-visible region, direct CD analysis can be challenging. Derivatization with a chromophoric group is a common strategy to enhance the signal and facilitate analysis. The resulting CD spectrum's sign and intensity, known as the Cotton effect, can be compared to spectra of structurally similar compounds with known configurations or with theoretical spectra predicted by quantum mechanical calculations to assign the absolute configuration. mtoz-biolabs.comnih.gov

CD spectroscopy is also highly effective for determining enantiomeric purity. nih.gov When coupled with High-Performance Liquid Chromatography (HPLC-CD), it allows for the simultaneous quantification of the major enantiomer and its impurity without requiring a chiral stationary phase. nih.govnih.gov The detector measures the g-factor (anisotropy factor), which is the ratio of the CD signal to the UV absorbance. For a given enantiomer, this value is constant, allowing for the calculation of enantiomeric excess in a mixture. nih.gov The linearity of the g-factor with the concentration of the chiral impurity is a key parameter in method validation. nih.gov

Table 1: Illustrative CD Spectroscopy Data for Enantiomeric Purity Analysis

| Parameter | Description | Typical Value/Observation |

| Wavelength (λmax) | Wavelength of maximum absorption for the derivatized compound. | Dependent on the chromophore used. |

| Molar Ellipticity ([(\theta)]) | The CD signal normalized for concentration and path length. | Positive for one enantiomer, negative for the other. |

| g-factor (Anisotropy) | Ratio of CD to UV absorbance (g = (\Delta)A / A). | Constant for a pure enantiomer under specific conditions. |

| Limit of Quantitation (LOQ) | The lowest concentration of the enantiomeric impurity that can be reliably quantified. | Can be determined to meet pharmacopeial specifications. nih.gov |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Enantiodiscrimination

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound by providing information on the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. docbrown.infodocbrown.info The chemical shifts, signal multiplicities (splitting patterns), and integration values correspond to the connectivity and number of atoms in the molecule.

In a standard achiral solvent, the NMR spectra of the (2R)- and (2S)-enantiomers are identical. However, NMR becomes a powerful tool for enantiodiscrimination and stereochemical assignment when chiral auxiliaries are introduced. purechemistry.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Nucleus | Predicted Chemical Shift ((\delta), ppm) | Multiplicity |

| CH₃ (on ethyl) | ¹H | ~1.1 | Triplet (t) |

| CH₃ (on propyl) | ¹H | ~1.2 | Doublet (d) |

| CH₂ (on ethyl) | ¹H | ~2.7 | Quartet (q) |

| CH₂ (on propyl) | ¹H | ~2.4 - 2.8 | Multiplet (m) |

| CH | ¹H | ~3.8 | Multiplet (m) |

| OH | ¹H | Variable | Singlet (s) |

| NH | ¹H | Variable | Singlet (s) |

| CH₃ (on ethyl) | ¹³C | ~15 | N/A |

| CH₃ (on propyl) | ¹³C | ~22 | N/A |

| CH₂ (on ethyl) | ¹³C | ~45 | N/A |

| CH₂ (on propyl) | ¹³C | ~55 | N/A |

| CH | ¹³C | ~67 | N/A |

| Note: Predicted values are based on analogous structures like propan-2-ol and 2-(ethylamino)ethanol. Actual values may vary. docbrown.infodocbrown.infochemicalbook.com |

Development and Application of Chiral Solvating Agents (CSAs)

Chiral Solvating Agents (CSAs) are enantiomerically pure compounds that are added to an NMR sample to differentiate enantiomers. unipi.it CSAs interact non-covalently with the enantiomers of the analyte, such as this compound, to form transient diastereomeric complexes. unipi.itresearchgate.net These complexes have different magnetic environments, leading to separate, distinguishable signals in the NMR spectrum for each enantiomer.

The choice of CSA is critical and depends on the functional groups of the analyte. For an amino alcohol, suitable CSAs could include crown ethers, such as (18-crown-6)-2,3,11,12-tetracarboxylic acid, which can interact with the protonated amine group. researchgate.net Other CSAs derived from natural products like BINOL or isohexides can also be effective, forming complexes through hydrogen bonding and (\pi)-(\pi) interactions. unipi.itnih.gov The magnitude of the chemical shift difference ((\Delta\Delta\delta)) between the signals of the diastereomeric complexes is a measure of the CSA's enantiodiscrimination ability. This technique allows for the direct determination of enantiomeric purity from the integration of the separated signals. unipi.it

Table 3: Illustrative NMR Enantiodiscrimination using a Chiral Solvating Agent

| Proton Signal | Chemical Shift ((\delta)) in CDCl₃ | Chemical Shift ((\delta)) with CSA | Chemical Shift Difference ((\Delta\Delta\delta)) |

| (2R)-enantiomer CH | 3.80 ppm | 3.85 ppm (example) | 0.04 ppm |

| (2S)-enantiomer CH | 3.80 ppm | 3.81 ppm (example) | |

| (2R)-enantiomer CH₃ (propyl) | 1.20 ppm | 1.24 ppm (example) | 0.03 ppm |

| (2S)-enantiomer CH₃ (propyl) | 1.20 ppm | 1.21 ppm (example) | |

| Note: These are hypothetical values to illustrate the principle. The proton signals closest to the chiral center typically show the largest separation. |

Single-Crystal X-ray Diffraction for Definitive Absolute Configuration Determination

Single-crystal X-ray diffraction (SCXRD) is considered the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. purechemistry.organton-paar.com The technique works by directing X-rays at a single, high-quality crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. anton-paar.com By analyzing the intensities and positions of these diffracted spots, a detailed electron density map of the molecule can be constructed, revealing the precise spatial arrangement of every atom. purechemistry.org

To determine the absolute configuration of a light-atom molecule like this compound, the anomalous dispersion (Bijvoet) method is typically used. researchgate.net This requires high-quality data and often benefits from the presence of an atom heavier than oxygen, which can be introduced by forming a salt with an appropriate acid (e.g., hydrochloride or oxalate (B1200264) salt). nih.govbldpharm.com The analysis of the diffraction data allows for the unambiguous assignment of the R or S configuration at the chiral center. nih.gov

Table 4: Representative Crystallographic Data from an SCXRD Experiment

| Parameter | Description | Example Value |

| Chemical Formula | The elemental composition of the crystal unit. | C₅H₁₄ClNO (for hydrochloride salt) bldpharm.com |

| Formula Weight | The mass of the chemical formula unit. | 139.62 g/mol (for hydrochloride salt) bldpharm.com |

| Crystal System | The symmetry class of the crystal lattice. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁ |

| Unit Cell Dimensions | The lengths (a, b, c) and angles ((\alpha), (\beta), (\gamma)) of the unit cell. | e.g., a=15.7 Å, b=5.6 Å, c=31.4 Å, (\beta)=93.1° nih.gov |

| Flack Parameter | A value close to 0 indicates the correct absolute configuration has been determined. | e.g., 0.05(2) |

| Note: Example values are illustrative and taken from representative structures. nih.govbldpharm.com |

Vibrational Spectroscopy (IR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within this compound. researchgate.net IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

The spectra reveal characteristic bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, C-H stretches of the alkyl groups, and various bending and stretching vibrations in the fingerprint region (below 1500 cm⁻¹), such as C-O and C-N stretches. researchgate.netcas.cz These techniques are particularly sensitive to hydrogen bonding, which causes a significant broadening and shifting of the O-H and N-H stretching bands. researchgate.net By comparing experimental spectra with those predicted from computational models (e.g., using Density Functional Theory), a detailed analysis of the molecule's preferred conformation in different states (solid, liquid, solution) can be achieved.

Table 5: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical IR Frequency (cm⁻¹) | Typical Raman Intensity |

| O-H Stretch | Alcohol | 3200-3600 (Broad) | Weak-Medium |

| N-H Stretch | Secondary Amine | 3300-3500 (Medium) | Weak |

| C-H Stretch | Alkyl (CH₃, CH₂, CH) | 2850-3000 (Strong) | Strong |

| N-H Bend | Amine | 1550-1650 (Medium) | Weak |

| C-O Stretch | Secondary Alcohol | 1050-1150 (Strong) | Medium |

| C-N Stretch | Aliphatic Amine | 1020-1250 (Medium) | Medium |

| Note: Frequencies are approximate and can be influenced by phase and hydrogen bonding. researchgate.netcas.cz |

Advanced Mass Spectrometry Techniques for Structural Confirmation and Derivatization Analysis

Advanced mass spectrometry (MS) techniques are essential for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can determine the mass of the molecular ion ([M+H]⁺) with high accuracy, allowing for the unambiguous confirmation of its molecular formula, C₅H₁₃NO. uni.lu

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the parent ion. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, expected fragmentation pathways include the loss of water ([M+H-H₂O]⁺) and cleavage of the C-C and C-N bonds adjacent to the functional groups, providing evidence of its connectivity.

Furthermore, MS can be used to analyze derivatives of the compound. nih.gov For instance, reacting the molecule with a chiral derivatizing agent and analyzing the product by MS can support stereochemical studies. In-source derivatization techniques, where the reaction occurs within the ion source of the mass spectrometer, can enhance sensitivity and provide rapid analysis. nih.gov

Table 6: Predicted Mass Spectrometry Data (ESI-MS) for this compound

| Ion Species | Formula | Calculated m/z | Interpretation |

| [M+H]⁺ | [C₅H₁₄NO]⁺ | 104.1070 | Protonated molecular ion |

| [M+Na]⁺ | [C₅H₁₃NNaO]⁺ | 126.0889 | Sodium adduct |

| [M+H-H₂O]⁺ | [C₅H₁₂N]⁺ | 86.0964 | Loss of water from the protonated molecule |

| Fragment | [C₃H₈N]⁺ | 58.0651 | Cleavage of C2-C3 bond (loss of C₂H₄O) |

| Fragment | [C₄H₁₀N]⁺ | 72.0808 | Cleavage of C1-N bond (loss of C₂H₅) |

| Note: m/z values are for the most abundant isotope of each element. uni.lu |

Computational Chemistry and Theoretical Studies on 2r 1 Ethylamino Propan 2 Ol

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. chemrxiv.org For (2R)-1-(ethylamino)propan-2-ol, DFT calculations can elucidate fundamental aspects of its reactivity. By solving for the electron density, properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.